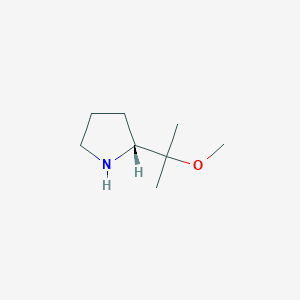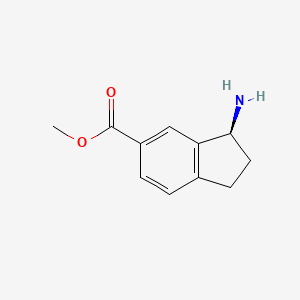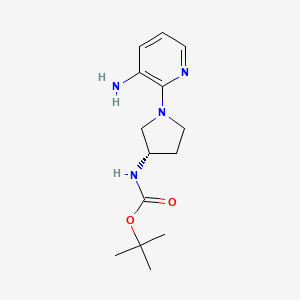
(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
Vue d'ensemble
Description
(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine-based molecule that has a unique structure, making it suitable for various biological and chemical studies.
Applications De Recherche Scientifique
Synthesis and Process Development
- The compound has been synthesized via a scalable process as an intermediate in manufacturing lymphocyte function-associated antigen 1 inhibitors, using efficient one-pot, two-step telescoped sequences starting from readily available materials (Li et al., 2012).
Chemical Characterization
- It has been characterized structurally through methods like NMR and MS, indicating its importance in drug intermediate synthesis due to its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).
Molecular Structure Studies
- The compound serves as an example of an all-cis trisubstituted pyrrolidin-2-one, highlighting the significance of studying molecular structures for developing pharmaceuticals (Weber et al., 1995).
Medicinal Chemistry
- It has been used in the development of 2-aminopyrimidines as histamine H4 receptor ligands, aiding in the optimization of potency and pharmacological efficacy (Altenbach et al., 2008).
Crystallography and Molecular Interactions
- The compound's crystal structure has been obtained, revealing insights into its molecular orientation, dipole moments, and intermolecular interactions, which are crucial for understanding its chemical properties and potential applications (Baillargeon et al., 2014).
Antibacterial Agent Research
- Analogues of this compound have been synthesized as peptide deformylase inhibitors, exploring the structure-activity relationship for optimal antibacterial activity (Jain et al., 2003).
Catalysis and Polymerization Studies
- The compound has been used in synthesizing aminopyridinato complexes for Suzuki cross-coupling catalysis and polymerization of silanes, highlighting its role in advanced materials science (Deeken et al., 2006).
Organic Synthesis
- It has been involved in divergent and solvent-dependent reactions, enabling the synthesis of various organic structures, thereby contributing to the field of synthetic organic chemistry (Rossi et al., 2007).
Antiinflammatory Drug Research
- The compound has been included in the synthesis of pyrrolidin-2-ones with potential antiinflammatory and analgesic properties, demonstrating its relevance in drug discovery (Ikuta et al., 1987).
Photocatalysis
- Used in photoredox-catalyzed amination, it helps in synthesizing 3-aminochromones, broadening the applications in photocatalysis (Wang et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-10-6-8-18(9-10)12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3,(H,17,19)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNCUPCZXWQXQS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146090 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233860-19-9 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


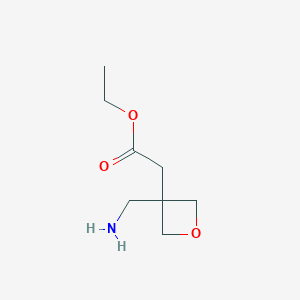
![12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B3026999.png)

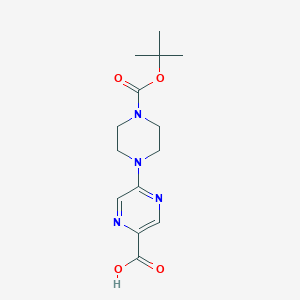
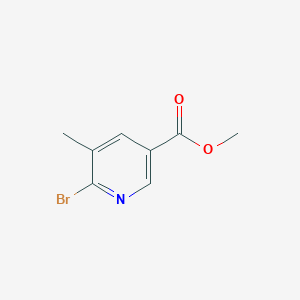



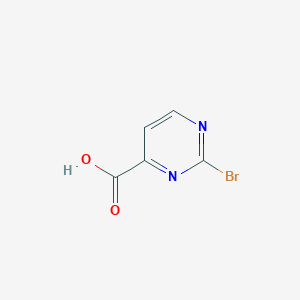

![6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3027016.png)

